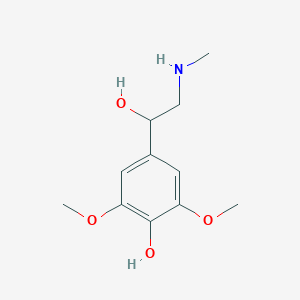![molecular formula C15H24O10 B138557 Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate CAS No. 134121-16-7](/img/structure/B138557.png)
Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MAMEO and is synthesized through a multistep process. In
Wissenschaftliche Forschungsanwendungen
MAMEO has several potential applications in scientific research. One of the most promising applications is in the field of drug delivery. The compound has a high affinity for cell membranes and can be used to deliver drugs directly to specific cells. MAMEO can also be used as a tool to study the mechanism of action of certain drugs. The compound can be used to inhibit the activity of specific enzymes and proteins, which can help researchers understand the role of these molecules in various biological processes.
Wirkmechanismus
The mechanism of action of MAMEO is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes and proteins. MAMEO has a high affinity for cell membranes, which allows it to interact with specific molecules within the cell.
Biochemical and Physiological Effects:
MAMEO has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes and proteins, which can lead to changes in various biological processes. MAMEO has also been shown to have an anti-inflammatory effect, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MAMEO has several advantages for lab experiments. The compound has a high affinity for cell membranes, which allows it to be used for drug delivery and to study the mechanism of action of certain drugs. MAMEO is also relatively easy to synthesize, which makes it a cost-effective tool for researchers. However, there are also limitations to the use of MAMEO in lab experiments. The compound is relatively unstable and can degrade over time. Additionally, MAMEO has a short half-life, which can make it difficult to study its effects over a long period of time.
Zukünftige Richtungen
There are several future directions for research on MAMEO. One area of research is the development of new drug delivery systems using MAMEO. Researchers are also exploring the use of MAMEO in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, there is ongoing research on the mechanism of action of MAMEO and its effects on various biological processes.
Synthesemethoden
The synthesis of MAMEO involves a multistep process that includes the protection and deprotection of functional groups. The first step involves the protection of the hydroxyl group of the sugar moiety with a methoxymethyl group. The second step involves the acetylation of the hydroxyl group at position 5 of the sugar moiety. The third step involves the protection of the carboxylic acid group with an ethoxycarbonyl group. The fourth step involves the opening of the epoxide ring with methanol, which results in the formation of a hemiacetal. The fifth step involves the deprotection of the carboxylic acid group and the hydroxyl group at position 6 of the sugar moiety. The final step involves the protection of the hydroxyl group at position 3 with an acetoxy group.
Eigenschaften
CAS-Nummer |
134121-16-7 |
|---|---|
Produktname |
Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate |
Molekularformel |
C15H24O10 |
Molekulargewicht |
364.34 g/mol |
IUPAC-Name |
methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate |
InChI |
InChI=1S/C15H24O10/c1-9(16)25-15-10(5-19-2)22-6-11(23-7-12(17)20-3)14(15)24-8-13(18)21-4/h10-11,14-15H,5-8H2,1-4H3 |
InChI-Schlüssel |
YFLZCQUNBOUPIK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COC |
Kanonische SMILES |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COC |
Synonyme |
2,6-di-O-(methoxycarbonylmethyl)-3-O-methyl isomer of 4-O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methylglucitol 3,6-di-O-(methoxycarbonylmethyl)-2-O-methyl isomer of 4-O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methylglucitol 4-AACMG 4-O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methylglucitol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





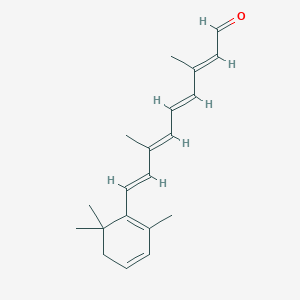

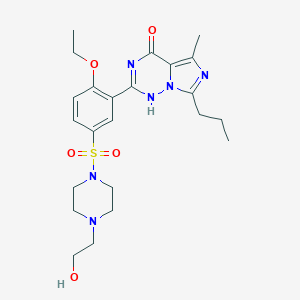
![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)

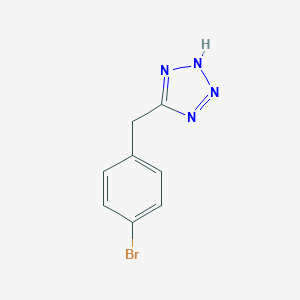
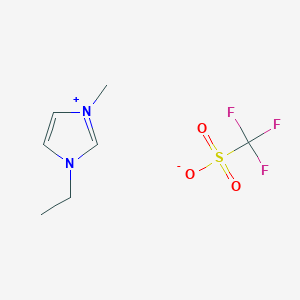
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)



